molecular formula C7H3BrF4O2 B12941483 2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol

2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B12941483
M. Wt: 274.99 g/mol
InChI Key: NWPLGBRREXKBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol is a phenolic compound with the molecular formula C7H3BrF4O2 and a molecular weight of 274.99 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring, making it a valuable chemical in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol typically involves the bromination and fluorination of phenolic precursors. One common method involves the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the phenol ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) bromide to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones .

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 4-Bromo-3-fluorophenol
  • 2-Bromo-5-(trifluoromethoxy)phenol

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethoxy)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H3BrF4O2

Molecular Weight

274.99 g/mol

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF4O2/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2,13H

InChI Key

NWPLGBRREXKBDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.